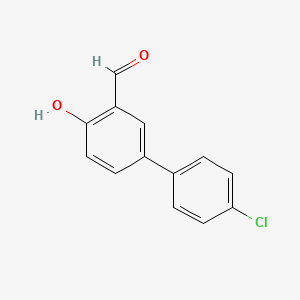
2-(3-Cyanophenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Cyanophenyl)phenol, also known as 2-cyano-3-phenylphenol, is a phenolic compound with a wide range of applications in the scientific and industrial fields. It is a white crystalline solid with a molecular weight of 181.15 g/mol and a melting point of 108-110 °C. It is most commonly used as an intermediate in the synthesis of various organic compounds, such as dyes, pharmaceuticals, and fragrances. Additionally, it is used in the production of polymers and resins, as well as in the manufacture of photographic materials. In
Scientific Research Applications
2-(3-Cyanophenyl)phenol, 95% has been widely used in various scientific and industrial applications. It has been used as a starting material for the synthesis of various organic compounds, such as dyes, pharmaceuticals, and fragrances. Additionally, it has been used in the production of polymers and resins, as well as in the manufacture of photographic materials.
Mechanism of Action
2-(3-Cyanophenyl)phenol, 95% is an aromatic compound that can be easily oxidized to form quinones and other reactive intermediates. These intermediates can then react with other molecules, such as proteins, to form covalent bonds, leading to the formation of a variety of products.
Biochemical and Physiological Effects
2-(3-Cyanophenyl)phenol, 95% has been shown to have a wide range of biochemical and physiological effects. It has been found to have antioxidant, anti-inflammatory, and antimicrobial properties. Additionally, it has been found to inhibit the growth of cancer cells and to reduce the toxicity of certain drugs.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(3-Cyanophenyl)phenol, 95% in laboratory experiments include its high purity, stability, and low cost. Additionally, it is relatively easy to synthesize and can be used in a variety of reactions. However, there are some limitations to using 2-(3-Cyanophenyl)phenol, 95% in laboratory experiments. It is a relatively toxic compound and should be handled with care. Additionally, it can be difficult to purify and the reaction conditions must be carefully controlled in order to obtain the desired product.
Future Directions
The future directions of 2-(3-Cyanophenyl)phenol, 95% research include further exploration of its biochemical and physiological effects. Additionally, further research could be done on its potential applications in the synthesis of various organic compounds, such as dyes, pharmaceuticals, and fragrances. Additionally, further research could be done on its potential applications in the production of polymers and resins, as well as in the manufacture of photographic materials. Finally, further research could be done on its potential applications in the development of new drugs and therapies.
Synthesis Methods
2-(3-Cyanophenyl)phenol, 95% can be synthesized through a three-step process. The first step involves the reaction of 3-nitrobenzaldehyde with an alkali cyanide in an aqueous solution to form 3-cyanobenzaldehyde. The second step involves the reaction of 3-cyanobenzaldehyde with an aqueous solution of sodium hydroxide to form 2-(3-cyanophenyl)phenol. The third step involves the recrystallization of 2-(3-cyanophenyl)phenol from ethyl acetate to obtain a product with a purity of 95%.
properties
IUPAC Name |
3-(2-hydroxyphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO/c14-9-10-4-3-5-11(8-10)12-6-1-2-7-13(12)15/h1-8,15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZIWTOPZLSKRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC(=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10602418 |
Source


|
| Record name | 2'-Hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Hydroxy[1,1'-biphenyl]-3-carbonitrile | |
CAS RN |
154848-42-7 |
Source


|
| Record name | 2'-Hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[3-(4-Methylphenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6326521.png)






